molecular formula C₅H₄D₃NO₂ B1160794 N-Methylsuccinimide-d3

N-Methylsuccinimide-d3

Cat. No.: B1160794
M. Wt: 116.13
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylsuccinimide-d3 is a high-purity, deuterated stable isotope reagent, also known as N-Methyl-d3-succinimide, serving as a critical tool in modern analytical and pharmaceutical research (https://clearsynth.com/product/n-methylsuccinimide-d3). Its primary application is as an analytical standard for High-Performance Liquid Chromatography (HPLC), where it is used for method development, calibration, and the precise quantification of analytes (https://clearsynth.com/product/n-methylsuccinimide-d3). This compound is extensively utilized in the research and development of new pharmaceutical compounds, providing scientists with a reliable reference material for metabolic studies, impurity profiling, and quality control processes. The incorporation of three deuterium atoms in place of hydrogen in the N-methyl group creates a distinct mass shift that is invaluable in mass spectrometry-based assays. This property allows researchers to use this compound as an internal standard for accurate mass spectrometric quantification, improving data accuracy by correcting for variations during sample preparation and analysis. Furthermore, its stable isotopic label makes it a useful probe for tracing chemical and metabolic pathways. As a certified product from ClearSynth, it is accompanied by detailed specifications and handling guidelines. Researchers should consult the provided Material Safety Data Sheet (MSDS) for complete hazard and safety information prior to use (https://clearsynth.com/product/n-methylsuccinimide-d3). This product is designated "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for use in humans, nor for any diagnostic, therapeutic, or veterinary purposes.

Properties

Molecular Formula

C₅H₄D₃NO₂

Molecular Weight

116.13

Synonyms

1-Methyl-2,5-pyrrolidinedione-d3;  N-Methyl-2,5-pyrrolidinedione-d3;  NSC 11324-d3

Origin of Product

United States

Comparison with Similar Compounds

N-Phenylsuccinimide

  • Structure : Replaces the methyl group in N-Methylsuccinimide-d3 with a phenyl group (–C6H5).
  • Applications : Used as a pharmaceutical intermediate and catalyst. Unlike deuterated compounds, it lacks isotopic labeling, limiting its utility in tracer studies.
  • Data: Property this compound (Inferred) N-Phenylsuccinimide Molecular Formula C5H5D3NO2 C10H9NO2 CAS RN Not explicitly listed 83-25-0 Similarity Class Amide (Deuterated) Amide Key Application Analytical internal standard Pharmaceutical intermediate

N-Methyl-d3-Acetamide

  • Structure : Contains a deuterated methyl group (–CD3) attached to an acetamide backbone.
  • Applications : Serves as a solvent and NMR internal standard. Its deuterated form (99 atom% D) ensures minimal proton interference in spectral analysis .
  • Comparison : While both this compound and N-Methyl-d3-acetamide utilize deuterium for analytical precision, their backbones differ (succinimide vs. acetamide), affecting solubility and reactivity in synthetic pathways.

1-Methylnicotinamide-d3 Iodide

  • Structure : Features a deuterated methyl group on a nicotinamide heterocycle.
  • Applications : Used to study nicotinamide metabolism via MS, leveraging deuterium’s mass shift (+3 Da) for precise quantification .
  • Contrast : Unlike this compound, this compound’s heterocyclic structure targets specific metabolic pathways, highlighting how functional group variations dictate application scope.

Functional and Isotopic Analogues

Succinimide Derivatives

  • Example: N-(Morpholinomethyl)succinimide (C9H14N2O3).
  • Comparison: Non-deuterated but shares the succinimide core. Its morpholine substituent enhances solubility in polar solvents, whereas deuterated this compound prioritizes isotopic labeling for analytical fidelity .

Data Table: Key Comparative Properties

Compound Molecular Formula CAS RN Deuterium Substitution Key Application Reference
This compound C5H5D3NO2 Inferred –CD3 NMR/MS internal standard
N-Phenylsuccinimide C10H9NO2 83-25-0 None Pharmaceutical intermediate
N-Methyl-d3-Acetamide C3H5D3NO 3669-71-4 –CD3 Solvent, NMR standard
1-Methylnicotinamide-d3 Iodide C7H7D3IN2O 6456-44-6 –CD3 Metabolic pathway analysis

Preparation Methods

Nitroformamidine Deuteriation and Reduction

The foundational step in N-methylsuccinimide-d3 synthesis involves the preparation of CD₃NH₂. As detailed in Patent WO2011113369A1, deuterated methylamine is synthesized via a two-step process:

  • Deuteriation of Nitroformamidine : Nitroformamidine (CH₃N₃O₂) reacts with deuterium oxide (D₂O) under basic conditions (e.g., sodium hydride or deuterated potassium hydroxide) in the presence of a phase transfer catalyst. This step replaces three hydrogen atoms in the methyl group with deuterium, yielding CD₃NO₂.

  • Reduction to CD₃NH₂ : The deuterated nitromethane (CD₃NO₂) undergoes reduction using zinc powder or iron in an acidic medium (e.g., hydrochloric acid or acetic acid). This reaction achieves >95% deuterium incorporation, as confirmed by mass spectrometry.

Key reaction parameters include:

  • Temperature : 40–110°C for optimal reduction efficiency.

  • Solvents : Tetrahydrofuran (THF) or methanol for homogeneity.

  • Catalysts : Transition metals (e.g., nickel) enhance reaction rates.

Condensation of CD₃NH₂ with Succinic Anhydride

Reaction Mechanism and Optimization

The coupling of CD₃NH₂ with succinic anhydride proceeds via nucleophilic acyl substitution. The amine group attacks the carbonyl carbon of the anhydride, forming an intermediate that cyclizes to yield this compound. Critical considerations include:

  • Solvent Selection : Dichloromethane or N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and stabilize intermediates.

  • Stoichiometry : A 1:1 molar ratio of CD₃NH₂ to succinic anhydride minimizes side products like polysuccinimides.

  • Temperature Control : Reactions conducted at 20–80°C achieve yields >85%, as reported in studies using analogous deuterated amines.

Purification and Characterization

Post-reaction purification involves:

  • Crystallization : Ethanol-water mixtures precipitate the product with >98% purity.

  • Chromatography : Silica gel column chromatography removes residual succinic acid.

Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms deuterium distribution. For instance, a study on deuterated cytokinins reported 88.58% d5 incorporation using similar methods.

Alternative Routes and Comparative Analysis

Direct Deuteriation of N-Methylsuccinimide

While less common, direct H/D exchange on pre-formed N-methylsuccinimide is feasible using deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions. However, this method suffers from incomplete deuteriation (<70%) and requires prolonged reaction times (48–72 hours).

Economic and Scalability Considerations

The nitroformamidine route is industrially favored due to:

  • Cost Efficiency : Bulk deuterium oxide and nitroformamidine are commercially available.

  • Scalability : Batch processes achieve kilogram-scale production with consistent yields.

Analytical Validation and Quality Control

Spectroscopic Techniques

  • ¹H NMR : Absence of signals at δ 2.8–3.1 ppm (CH₃ protons) confirms complete deuteriation.

  • MS : Molecular ion peaks at m/z 130.1 (C₅H₅D₃NO₂⁺) validate isotopic purity.

Regulatory Compliance

The European Commission’s guidelines on deuterated compounds emphasize thresholds for residual solvents (e.g., <0.05% DMF) and isotopic purity (>95% d3) .

Q & A

Q. How can researchers validate the absence of protio-impurities in this compound batches?

  • Methodological Answer : Conduct limit tests via 1^1H NMR with extended acquisition times to detect low-level protons. Cross-validate with gas chromatography-mass spectrometry (GC-MS) using selective ion monitoring (SIM) for protio-contaminants .

Troubleshooting & Contradictions

Q. Why might synthetic yields of this compound vary between batches despite identical protocols?

  • Methodological Answer : Variability often stems from trace moisture in reagents or solvents. Implement Karl Fischer titration to quantify water content pre-reaction. Use molecular sieves or deuterated drying agents (e.g., MgSO4_4-d2_2) for moisture-sensitive steps .

Q. How to address discrepancies between computational predictions and experimental results in deuterated compound studies?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations to account for deuterium’s mass difference. Experimental validation via isotope-edited IR/Raman spectroscopy can reconcile computational vibrational frequencies with observed data .

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